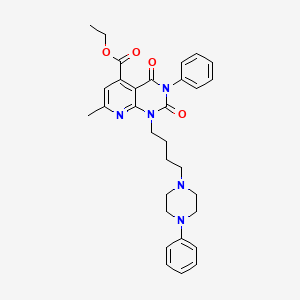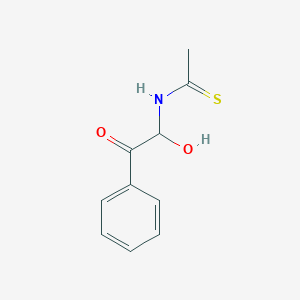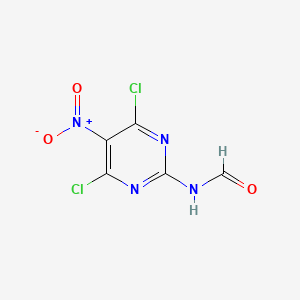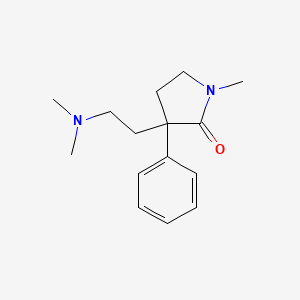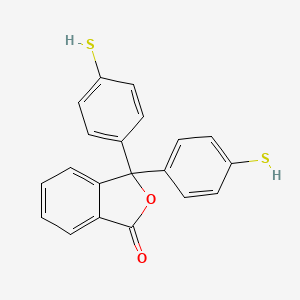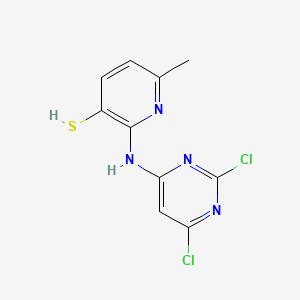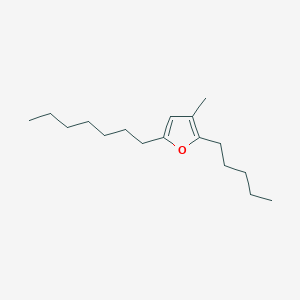
5-Heptyl-3-methyl-2-pentylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-3-methyl-2-pentylfuran is an organic compound with the molecular formula C17H30O. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a furan ring substituted with heptyl, methyl, and pentyl groups, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-pentylfuran can be achieved through the isomerization of β-alkynyl allylic alcohols catalyzed by silver nitrate on silica gel . The process involves several steps:
Preparation of 2-Bromo-1-octen-3-ol: This intermediate is synthesized by reacting 1-octyn-3-ol with hydrogen bromide in the presence of tetraethylammonium bromide.
Formation of 7-Methylene-8-hexadecyn-6-ol: The intermediate is then reacted with dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in diethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptyl-3-methyl-2-pentylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted products.
Applications De Recherche Scientifique
5-Heptyl-3-methyl-2-pentylfuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Heptyl-3-methyl-2-pentylfuran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, making it a potential antioxidant. Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentylfuran: Known for its use as a flavoring agent and its presence in thermally processed foods.
3-Methylfuran: Another furan derivative with applications in flavor and fragrance industries.
5-Heptylfuran: Similar structure but lacks the additional methyl and pentyl substitutions.
Uniqueness
5-Heptyl-3-methyl-2-pentylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
170233-67-7 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
5-heptyl-3-methyl-2-pentylfuran |
InChI |
InChI=1S/C17H30O/c1-4-6-8-9-11-12-16-14-15(3)17(18-16)13-10-7-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
USLSHTRZCWBJPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(O1)CCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



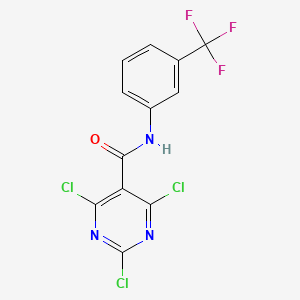
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)


